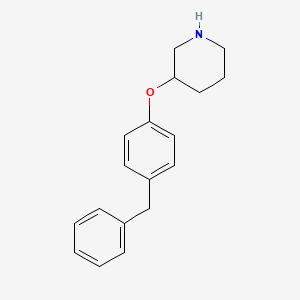

![molecular formula C12H12ClF3N2OS B1520990 Clorhidrato de 4-metil-5-{[4-(trifluorometoxi)fenil]metil}-1,3-tiazol-2-amina CAS No. 1171936-01-8](/img/structure/B1520990.png)

Clorhidrato de 4-metil-5-{[4-(trifluorometoxi)fenil]metil}-1,3-tiazol-2-amina

Descripción general

Descripción

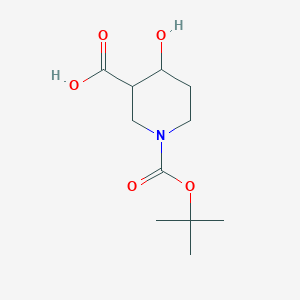

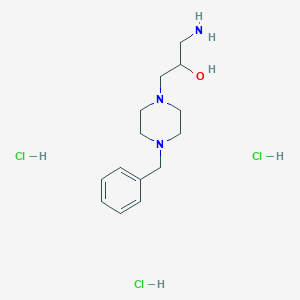

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H12ClF3N2OS and its molecular weight is 324.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antioxidantes

Los derivados del tiazol, incluido el compuesto en cuestión, se han estudiado por su potencial como antioxidantes. Los antioxidantes son cruciales para proteger las células del daño causado por los radicales libres. Las características estructurales de este compuesto pueden permitirle actuar como un captador de radicales libres, lo que podría contribuir a la prevención de enfermedades relacionadas con el estrés oxidativo .

Aplicaciones analgésicas y antiinflamatorias

Las propiedades analgésicas (para aliviar el dolor) y antiinflamatorias de los derivados del tiazol los convierten en candidatos para el desarrollo de nuevos fármacos para el manejo del dolor. La investigación indica que las modificaciones en el anillo del tiazol pueden conducir a compuestos con efectos secundarios reducidos en comparación con los analgésicos tradicionales .

Aplicaciones antimicrobianas y antifúngicas

Los compuestos de tiazol han mostrado promesa en la lucha contra diversos patógenos microbianos y fúngicos. La estructura del compuesto podría optimizarse para mejorar su eficacia contra bacterias y hongos específicos, lo que podría conducir al desarrollo de nuevos medicamentos antimicrobianos y antifúngicos .

Aplicaciones antivirales

Dada la necesidad continua de medicamentos antivirales efectivos, los derivados del tiazol se están explorando por sus actividades antivirales. La capacidad del compuesto para interferir con la replicación viral lo convierte en un posible candidato para su inclusión en los regímenes de medicamentos antivirales .

Aplicaciones neuroprotectoras

Las enfermedades neurodegenerativas representan un desafío significativo para los sistemas de salud de todo el mundo. Los derivados del tiazol se han investigado por sus efectos neuroprotectores, lo que podría conducir a avances en el tratamiento de afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Aplicaciones antitumorales y citotóxicas

El potencial del compuesto como agente antitumoral es de particular interés en la investigación del cáncer. Sus propiedades citotóxicas pueden aprovecharse para atacar y destruir las células cancerosas, ofreciendo una vía hacia tratamientos contra el cáncer más efectivos .

Mecanismo De Acción

Thiazoles

Thiazoles, which include a thiazol-2-amine group in the compound, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Trifluoromethoxy Phenyl Compounds

Compounds with a trifluoromethoxy phenyl group have been used in various chemical reactions, including Suzuki–Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .

Benzylic Substitution

The compound also includes a benzylic position, which is a common site for various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Análisis Bioquímico

Biochemical Properties

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their activity and affecting the overall metabolic flux . Additionally, it can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, it can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to shifts in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, influencing overall metabolic balance . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular respiration . Additionally, it can interact with cofactors such as NADH and FADH2, altering their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall impact, with certain tissues showing higher accumulation and activity .

Subcellular Localization

The subcellular localization of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propiedades

IUPAC Name |

4-methyl-5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2OS.ClH/c1-7-10(19-11(16)17-7)6-8-2-4-9(5-3-8)18-12(13,14)15;/h2-5H,6H2,1H3,(H2,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBIQVIYJQQAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

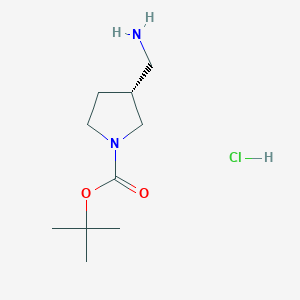

![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)

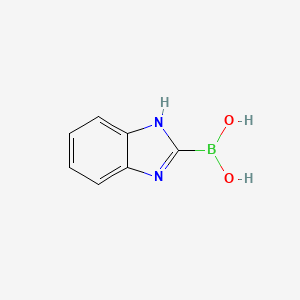

![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)

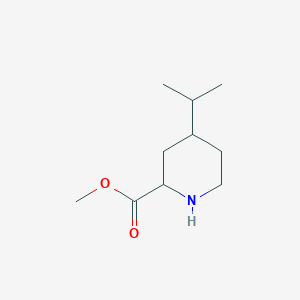

![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)